molecular formula C20H17N3OS B2965367 (Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide CAS No. 637325-28-1

(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide

Cat. No. B2965367
CAS RN: 637325-28-1
M. Wt: 347.44
InChI Key: WAIFAUAWRYHHFX-ZZEZOPTASA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other chemical species .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on synthesizing derivatives similar to the compound of interest, exploring their chemical properties and reactivity. For instance, the generation of N-sodioazomethine ylides from related compounds and their cycloadditions with α,β-unsaturated esters have been explored, highlighting the chemical versatility and potential reactivity of such compounds Kanemasa, Yoshioka, & Tsuge, 1989. Additionally, the synthesis of novel arylidene compounds from 2-iminothiazolidine-4-one derivatives, which share a structural motif with the compound , has been reported, further demonstrating the synthetic utility of such thiazolidine-based frameworks Azeez & Abdullah, 2019.

Biological Activities

Research into the biological activities of compounds structurally related to "(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide" has yielded promising results. For example, derivatives of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have been synthesized and tested for anticancer activity, revealing potent and selective cytotoxic effects against leukemia cell lines, indicating the therapeutic potential of such compounds Horishny, Arshad, & Matiychuk, 2021. Furthermore, the synthesis and characterization of a new series of arylidene compounds from 2-iminothiazolidine-4-one derivatives have been reported, with some compounds showing sensitivity against various test organisms in antimicrobial activity tests Azeez & Abdullah, 2019.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect. This is particularly relevant for compounds with biological activity, such as drugs .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or reactivity hazards. It also includes recommended safety precautions and first aid measures .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new synthetic routes that could be explored .

properties

IUPAC Name

(2Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-15-14-25-20(23(15)17-10-6-3-7-11-17)18(12-21)19(24)22-13-16-8-4-2-5-9-16/h2-11,14H,13H2,1H3,(H,22,24)/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIFAUAWRYHHFX-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C(C#N)C(=O)NCC2=CC=CC=C2)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=C(/C#N)\C(=O)NCC2=CC=CC=C2)/N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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